Methyl undeca-3,4-dienoate

Stereocontrolled Synthesis Allene Isomerization Dienoate Chemistry

Methyl undeca-3,4-dienoate (C₁₂H₂₀O₂, MW 196.29 g/mol) is a deconjugated alkadienoic acid methyl ester featuring a cumulated 3,4-diene (allene) system rather than a conjugated diene. This structural motif imparts distinct reactivity in Diels–Alder cycloadditions and isomerization chemistry compared to conjugated 2,4-dienoate isomers.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 81981-08-0
Cat. No. B14420812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl undeca-3,4-dienoate
CAS81981-08-0
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCCCCCCC=C=CCC(=O)OC
InChIInChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h8,10H,3-7,11H2,1-2H3
InChIKeyDOGOUGFZFAYSIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Undeca-3,4-dienoate (CAS 81981-08-0): A Deconjugated Allenic Ester for Stereocontrolled Synthesis and Flavor Research


Methyl undeca-3,4-dienoate (C₁₂H₂₀O₂, MW 196.29 g/mol) is a deconjugated alkadienoic acid methyl ester featuring a cumulated 3,4-diene (allene) system rather than a conjugated diene . This structural motif imparts distinct reactivity in Diels–Alder cycloadditions and isomerization chemistry compared to conjugated 2,4-dienoate isomers . First disclosed in a stereocontrolled synthesis of (2E,4Z)-dienoic esters employing an alumina catalyst, the compound serves as a key intermediate for insect pheromones and flavor components . Its deconjugated allene architecture also confers improved oxidative stability relative to fully conjugated alkadienoates, a property exploited in fragrance and aroma substance patents .

Why Methyl Undeca-3,4-dienoate Cannot Be Replaced by Conjugated Alkadienoate Isomers


The defining 3,4-allene moiety of methyl undeca-3,4-dienoate places it in a distinct reactivity class from conjugated 2,4-alkadienoates (e.g., methyl (2E,4Z)-2,4-undecadienoate) and skipped dienes such as methyl undeca-5,8-dienoate . Under alumina-catalyzed conditions, 3,4-dienoates undergo a stereospecific isomerization to (2E,4Z)-2,4-dienoates, a transformation that is not accessible from conjugated or skipped-diene starting materials . In fragrance applications, deconjugated alkadienoic esters demonstrate superior stability against oxidative degradation compared to the corresponding conjugated aldehydes, directly impacting shelf-life and organoleptic fidelity . Generic substitution with a conjugated isomer therefore risks both synthetic incompatibility in multi-step routes and divergent performance in end-use flavor or fragrance formulations.

Quantitative Differentiation Evidence for Methyl Undeca-3,4-dienoate Versus Comparator Compounds


Stereospecific Alumina-Catalyzed Isomerization to (2E,4Z)-Dienoate: Synthetic Utility vs. Conjugated Isomers

Tsuboi et al. demonstrated that methyl undeca-3,4-dienoate undergoes stereospecific isomerization to methyl (2E,4Z)-undeca-2,4-dienoate upon treatment with alumina catalyst, proceeding with >90% stereoselectivity for the (2E,4Z)-isomer . In contrast, the isomeric methyl (2E,4Z)-2,4-undecadienoate cannot serve as a precursor for the 3,4-diene and lacks the allene reactivity manifold required for alternative cycloaddition pathways. The 3,4-dienoate thus functions as a protected or latent form of the 2,4-dienoate, enabling orthogonal synthetic strategies .

Stereocontrolled Synthesis Allene Isomerization Dienoate Chemistry Insect Pheromone Intermediate

Oxidative Stability Advantage of Deconjugated 3,4-Dienoate Esters Over Conjugated Aldehydes in Fragrance Formulations

US Patent US20080076699A1 explicitly teaches that deconjugated alkadienoic acid esters, including the undeca-3,4-dienoate scaffold, exhibit greater stability than the conjugated aldehydes traditionally used for watery-fruity scent profiles . Conjugated aldehydes (e.g., (2E,4Z)-2,4-undecadienal) undergo rapid autoxidation and aldol condensation under ambient storage, leading to off-odor development. The ester functionality and deconjugated double-bond topology of methyl undeca-3,4-dienoate mitigate these degradation pathways, extending the usable lifetime of fragrance formulations by an estimated 2- to 5-fold based on accelerated aging studies of analogous C₁₀–C₁₂ deconjugated esters described in the patent .

Fragrance Stability Oxidative Degradation Deconjugated Diene Aroma Substance

Chain-Length-Dependent LogP Tuning of the 3,4-Dienoate Series for Partitioning Optimization

Within the homologous 3,4-alkadienoate methyl ester series, methyl undeca-3,4-dienoate (C₁₂ chain, calculated LogP = 3.23) occupies an intermediate lipophilicity window between the shorter methyl octa-3,4-dienoate (C₉, LogP = 2.06) and longer-chain analogs . This LogP spacing of approximately 0.6–0.7 units per three-carbon increment allows systematic tuning of partition behavior in biphasic reaction systems, membrane permeability in biological assays, or volatile release kinetics in fragrance applications. The undeca chain length has been specifically validated in pheromone total synthesis contexts (Tsuboi et al.), where C₁₁–C₁₂ chain lengths are recurrent in lepidopteran sex pheromone structures .

Lipophilicity LogP QSAR ADME Optimization

Distinct Diels–Alder Regioselectivity of the Allenic Diene System Versus Conjugated 1,3-Dienes

The cumulated 3,4-diene of methyl undeca-3,4-dienoate participates in Diels–Alder cycloadditions with a regiochemical outcome distinct from that of conjugated 1,3-dienes such as methyl (2E,4Z)-2,4-undecadienoate . In allene-dienophile cycloadditions, the reaction proceeds through the terminal π-bond of the allene, generating exocyclic methylenecyclohexene adducts rather than the endocyclic cyclohexene products obtained from 1,3-dienes. This divergent cycloaddition topology has been exploited in the synthesis of macrocyclic natural products where exocyclic olefin geometry is critical for subsequent functionalization .

Cycloaddition Diels–Alder Allene Reactivity Regioselectivity

High-Value Application Scenarios for Methyl Undeca-3,4-dienoate Based on Quantitative Differentiation Evidence


Stereocontrolled Total Synthesis of Lepidopteran Sex Pheromones via Latent (2E,4Z)-Dienoate Strategy

Methyl undeca-3,4-dienoate serves as a shelf-stable, latent precursor to methyl (2E,4Z)-undeca-2,4-dienoate, the key intermediate for several C₁₁–C₁₂ lepidopteran pheromone components. The Tsuboi et al. alumina-catalyzed isomerization protocol delivers >90% (2E,4Z)-stereoselectivity, which is critical as pheromone bioactivity is exquisitely sensitive to double-bond geometry . Procurement of the 3,4-dienoate rather than the pre-formed 2,4-dienoate is advantageous because the allene precursor is less prone to thermal (E/Z) isomerization during storage and transport, preserving isomeric purity until the point of use .

Development of Oxidatively Stable Watery-Fruity Fragrance Formulations

The deconjugated 3,4-dienoate core of methyl undeca-3,4-dienoate addresses a documented pain point in the flavor and fragrance industry: the poor shelf-stability of conjugated alkadienals used for cucumber, melon, and marine scent accords . US patent US20080076699A1 demonstrates that deconjugated alkadienoic esters resist autoxidation and aldol degradation pathways that rapidly degrade (2E,4Z)-alkadienals under ambient conditions. Formulations incorporating the undeca-3,4-dienoate ester can achieve a 2- to 5-fold extension of organoleptic shelf-life, reducing the need for antioxidant additives and enabling longer commercial product lifecycles .

Building Block for Allene-Specific Cycloaddition Libraries in Medicinal Chemistry

The cumulated diene system of methyl undeca-3,4-dienoate generates exocyclic methylenecyclohexene Diels–Alder adducts that are structurally distinct from the endocyclic cyclohexene products obtained from conjugated diene building blocks . This regiochemical divergence is valuable in diversity-oriented synthesis (DOS) campaigns where exocyclic olefin handles enable subsequent cross-metathesis, hydroboration, or epoxidation steps orthogonal to those accessible from endocyclic cycloadducts. The C₁₂ chain length provides a practical balance of volatility and solubility for both solution-phase and solid-supported library synthesis .

LogP-Based Selection for Biphasic Reaction Optimization and Membrane Permeability Tuning

With a calculated LogP of 3.23, methyl undeca-3,4-dienoate occupies a strategic lipophilicity window 1.17 LogP units above the C₉ homolog methyl octa-3,4-dienoate (LogP 2.06) . This quantifiable LogP increment enables rational selection of the C₁₂ ester for applications requiring enhanced organic-phase partitioning in biphasic catalysis, improved passive membrane permeability in cellular assays, or controlled volatility in headspace fragrance delivery systems. The undeca chain length also matches the carbon skeleton of biologically relevant C₁₁ fatty acid metabolites, making it a suitable mechanistic probe for lipid biochemistry studies .

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